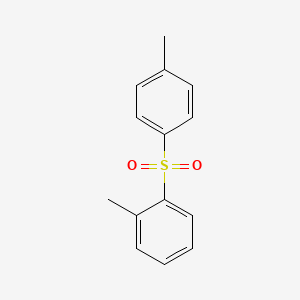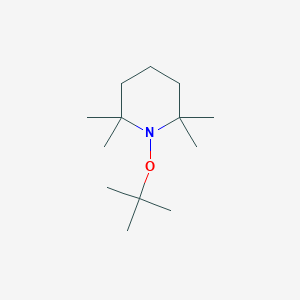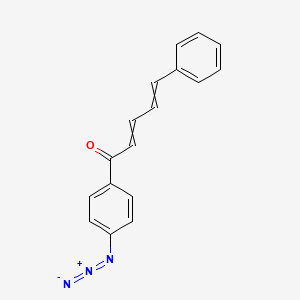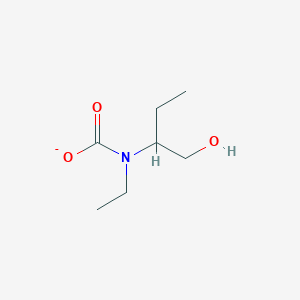
Benzidinesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzidinesulfonic acid is an aromatic sulfonic acid derived from benzidine. It is a significant compound in organic chemistry due to its unique properties and applications. This compound is known for its role in various chemical reactions and its utility in scientific research.
Vorbereitungsmethoden
Benzidinesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of benzidine using concentrated sulfuric acid or fuming sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods often involve continuous sulfonation processes where benzidine and sulfur trioxide are introduced into a reaction vessel, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Benzidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups. Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzidinesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is utilized in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of benzidinesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Benzidinesulfonic acid can be compared with other similar compounds such as benzenesulfonic acid and toluenesulfonic acid. While all these compounds contain the sulfonic acid group, this compound is unique due to its benzidine backbone, which imparts distinct chemical properties and reactivity. Similar compounds include:
- Benzenesulfonic acid
- Toluenesulfonic acid
- Naphthalenesulfonic acid
These compounds share some common reactions and applications but differ in their specific chemical behavior and uses.
Eigenschaften
CAS-Nummer |
50322-84-4 |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
5-amino-2-(4-aminophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O3S/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)18(15,16)17/h1-7H,13-14H2,(H,15,16,17) |
InChI-Schlüssel |
ZBZGGZGVFCIXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


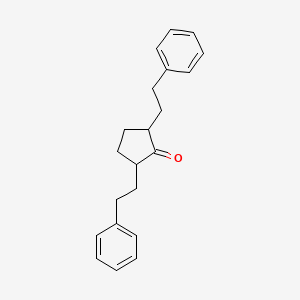

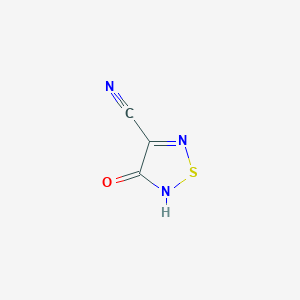
![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)



